

Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-5-methoxypyridine-2-carboxylic acid

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This in-depth technical guide details the synthetic pathways for **6-Bromo-5-methoxypyridine-2-carboxylic acid**, a key building block in pharmaceutical research and development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations. The information presented herein is intended to equip researchers and chemists with the necessary details to replicate and adapt these procedures in a laboratory setting.

Synthesis Strategy

The primary synthetic route to **6-Bromo-5-methoxypyridine-2-carboxylic acid** proceeds through a three-step sequence starting from 5-hydroxy-2-methylpyridine. This pathway involves an initial bromination, followed by a methylation reaction, and concludes with an oxidation of the methyl group to the desired carboxylic acid.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-bromo-3-hydroxy-6-methylpyridine

Parameter	Value
Starting Material	5-hydroxy-2-methylpyridine
Key Reagents	Bromine, Pyridine
Reaction Temperature	40 °C
Reaction Time	1 hour
Yield	53.1%

Table 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

Parameter	Value
Starting Material	2-bromo-3-hydroxy-6-methylpyridine
Key Reagents	Iodomethane, Potassium Carbonate
Solvent	Acetone
Reaction Condition	Reflux
Reaction Time	Overnight
Yield	88.3%

Table 3: Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Parameter	Value
Starting Material	2-Bromo-3-methoxy-6-methylpyridine
Key Reagent	Potassium permanganate (KMnO ₄)
Solvent	Water
Reaction Temperature	80 °C
Reaction Time	3 hours
Yield	75%

Experimental Protocols

Step 1: Synthesis of 2-bromo-3-hydroxy-6-methylpyridine

To a 125 mL pyridine solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol), a 50 mL pyridine solution of bromine (14.18 g, 88.7 mmol) is slowly added dropwise.^[1] After the addition is complete, the reaction mixture's temperature is raised to 40 °C and maintained for 1 hour.^[1] Following the reaction, the pyridine solvent is removed by evaporation under reduced pressure. The resulting solid is then suspended in 200 mL of water and stirred overnight.^[1] The solid product, 2-bromo-3-hydroxy-6-methylpyridine, is collected by filtration and dried, affording a brown solid (8.05 g, 53.1% yield).^[1]

Step 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

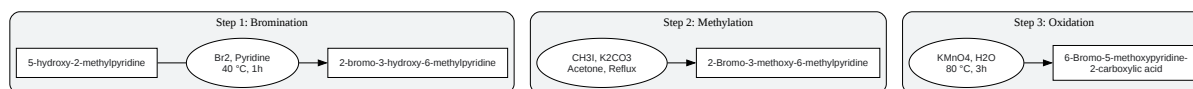
A mixture of 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol, 3.92 mL) in 100 mL of acetone is prepared. This reaction mixture is then heated to reflux and stirred overnight. Upon completion of the reaction, the mixture is filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5 to 9:1) to yield 2-bromo-3-methoxy-6-methylpyridine as a white solid (7.49 g, 88.3% yield).

Step 3: Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid

2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol) is dissolved in 15 ml of water.^[2] To this solution, potassium permanganate (KMnO₄) (1.49 g, 9.40 mmol) is added, and the mixture is heated at 80 °C for 3 hours.^[2] After monitoring the reaction by TLC, the pH is adjusted to 4 with 10 percent hydrochloric acid (HCl), and the mixture is filtered through celite.^[2] The filtrate is then extracted with 50 ml of ethyl acetate (EA).^[2] The organic layer is treated with magnesium sulfate (MgSO₄), filtered, and the solvent is concentrated to give **6-Bromo-5-methoxypyridine-2-carboxylic acid** as a white solid (665 mg, 75% yield) without the need for further purification.^[2]

Mandatory Visualization

The following diagram illustrates the complete synthesis pathway from the starting material to the final product.



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Caption: Synthesis pathway of **6-Bromo-5-methoxypyridine-2-carboxylic acid**.

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